

Technical Support Center: Managing Infusion-Related Reactions with IMGN632

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Compound of Interest

Compound Name:	Sunirine
CAS No.:	2058075-35-5
Cat. No.:	B10860453

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Welcome to the technical support center for IMGN632. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing infusion-related reactions (IRRs) that may be encountered during pre-clinical and clinical research with IMGN632.

Frequently Asked Questions (FAQs)

Q1: What is IMGN632 and how does it work?

A1: IMGN632, also known as pivekimab **sunirine**, is an antibody-drug conjugate (ADC) that targets CD123.[1] CD123, the alpha chain of the interleukin-3 receptor, is overexpressed on the surface of various hematological cancer cells.[1] IMGN632 is composed of a humanized anti-CD123 antibody linked to a novel DNA-alkylating agent.[1] Upon binding to CD123 on a cancer cell, IMGN632 is internalized, and the cytotoxic payload is released, leading to cell death.

Q2: What are infusion-related reactions (IRRs)?

A2: Infusion-related reactions are adverse events that occur during or shortly after the intravenous administration of a drug.[2] They can range in severity from mild, transient

symptoms to severe, life-threatening events. Common symptoms include fever, chills, nausea, rash, and changes in blood pressure or heart rate.[2][3]

Q3: How common are IRRs with IMG632?

A3: In clinical trials, infusion-related reactions have been reported in patients treated with IMG632. The incidence of all-grade IRRs is approximately 24%, with about 8% being Grade 3.[4] Importantly, these reactions have been manageable and have not typically led to discontinuation of treatment.[4]

Q4: What is the likely mechanism behind IMG632-related IRRs?

A4: While the precise mechanism for IMG632-related IRRs is not fully elucidated, they are generally thought to be a form of cytokine release syndrome (CRS).[1] This occurs when the binding of the antibody portion of the ADC to its target on immune cells triggers the release of inflammatory cytokines.

Q5: Can IRRs with IMG632 be prevented?

A5: Yes, premedication has been shown to be effective in reducing the incidence and severity of IRRs. In clinical studies, patients have been premedicated with corticosteroids (such as dexamethasone), antihistamines, and antipyretics before IMG632 infusion.[5]

Troubleshooting Guide: Management of Infusion-Related Reactions

This guide provides a step-by-step approach to managing IRRs based on their severity, as graded by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Initial Assessment and Immediate Actions:

- **Stop the Infusion:** At the first sign of any potential IRR, immediately stop the IMG632 infusion.
- **Assess the Patient:** Quickly evaluate the patient's airway, breathing, and circulation (ABCs). Monitor vital signs, including temperature, blood pressure, heart rate, respiratory rate, and

oxygen saturation.

- Notify Personnel: Alert the responsible physician and other relevant medical staff.

Grade 1 (Mild) Reaction

- Symptoms: Mild flushing, rash, or fever.
- Management:
 - Keep the infusion stopped and continue to monitor the patient closely.
 - Administer supportive medications as needed, such as antihistamines (e.g., diphenhydramine) and antipyretics (e.g., acetaminophen).[2][3]
 - Once symptoms resolve, the infusion may be restarted at 50% of the previous rate.[3]
 - If the infusion is tolerated for 30 minutes, the rate can be gradually increased back to the originally intended rate.[3]

Grade 2 (Moderate) Reaction

- Symptoms: Moderate flushing, rash, urticaria, dyspnea, or hypotension that responds to fluids.
- Management:
 - Keep the infusion stopped.
 - Administer supportive medications, which may include intravenous antihistamines, H2 blockers (e.g., famotidine), and corticosteroids (e.g., hydrocortisone).[6]
 - Provide intravenous fluids for hypotension.
 - Monitor the patient until all symptoms have completely resolved.
 - Rechallenge should be considered carefully. If deemed appropriate, restart the infusion at a significantly reduced rate (e.g., 25% of the original rate) with enhanced premedication for subsequent infusions.[7]

Grade 3 (Severe) Reaction

- Symptoms: Symptomatic bronchospasm, severe hypotension, or angioedema.
- Management:
 - Permanently discontinue the IMGN632 infusion.[8]
 - Initiate emergency medical protocols immediately.
 - Administer epinephrine, intravenous corticosteroids, and bronchodilators as clinically indicated.[6][8]
 - Provide oxygen and other supportive care as necessary.
 - The patient should be closely monitored in a setting with readily available emergency equipment.

Grade 4 (Life-Threatening) Reaction

- Symptoms: Anaphylaxis or other life-threatening events.
- Management:
 - Permanently discontinue IMGN632 treatment.[8]
 - Follow advanced life support protocols.
 - Immediate and aggressive medical intervention is required.

Data Presentation

Table 1: Incidence of Infusion-Related Reactions with IMGN632 Monotherapy

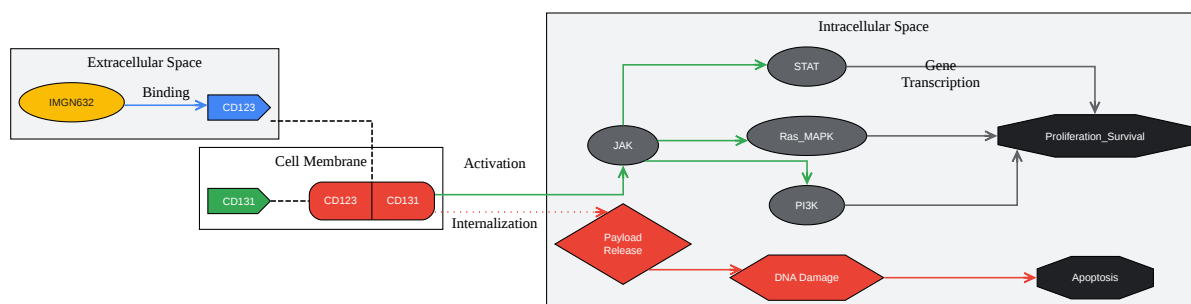
Study Phase	Dosing Schedule	Incidence of All-Grade IRRs	Incidence of Grade ≥ 3 IRRs	Reference
Phase 1/2	0.045 mg/kg every 3 weeks (Recommended Phase 2 Dose)	7% (Serious IRRs)	7%	[1][9]
Phase 1	Various dose levels and schedules	24%	8%	[4]

Experimental Protocols

Protocol: Premedication for IMG632 Infusion

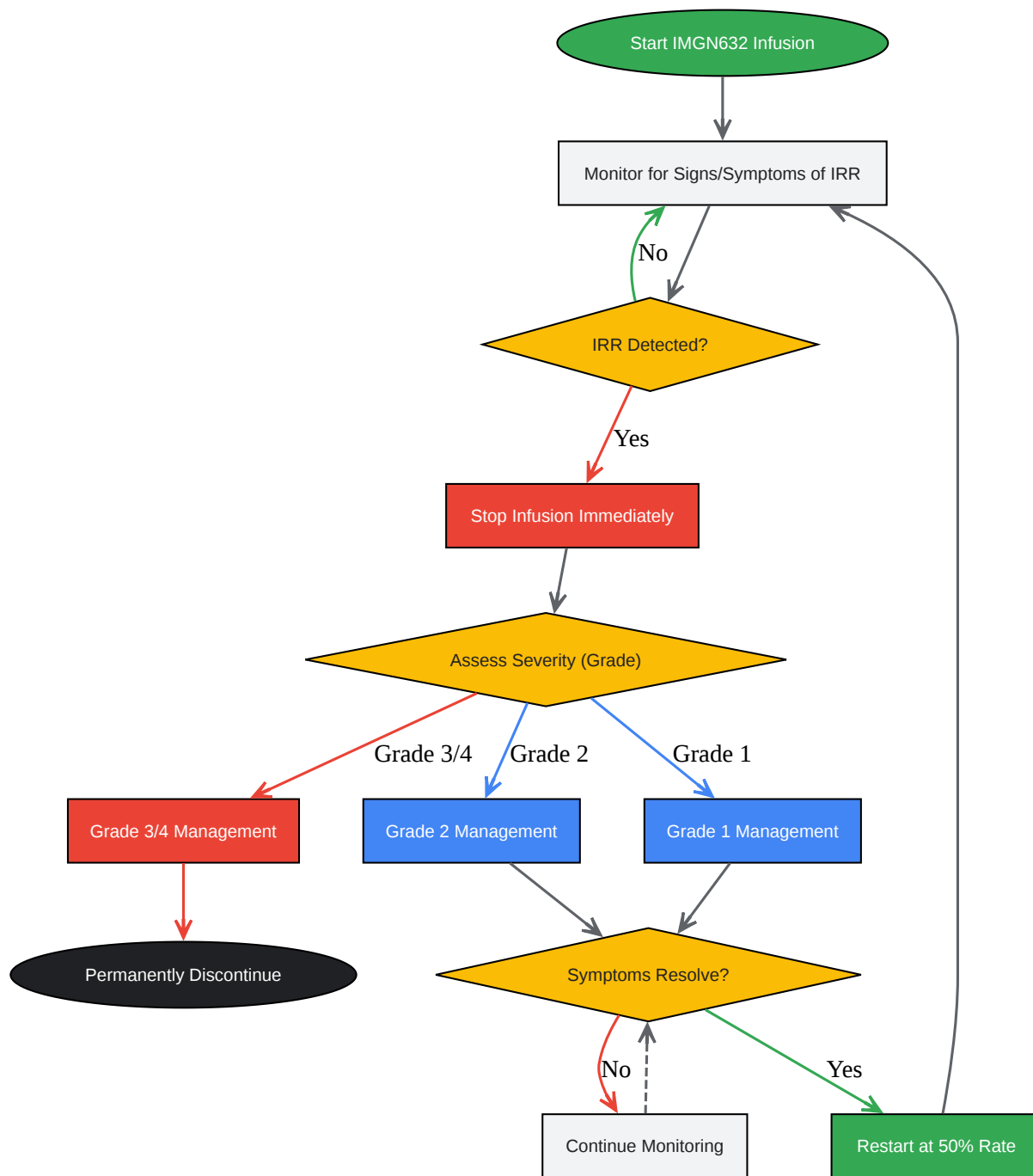
- Objective: To reduce the incidence and severity of infusion-related reactions.
- Methodology:
 - At least 30 minutes prior to the start of the IMG632 infusion, administer the following premedications:
 - Corticosteroid: Dexamethasone (or equivalent), administered intravenously or orally.[2]
 - Antihistamine: Diphenhydramine (or equivalent), administered intravenously or orally.[2]
 - Antipyretic: Acetaminophen (or equivalent), administered orally.
 - The specific doses of these premedications may vary based on institutional guidelines and patient-specific factors.
 - Ensure the patient is well-hydrated before the infusion.

Visualizations



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Caption: IMGN632 mechanism of action and CD123 signaling.



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Caption: Workflow for managing infusion-related reactions.

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